molecular formula C9H14N2O2 B2787370 N-cyclopropyl-6-oxopiperidine-3-carboxamide CAS No. 1495025-22-3

N-cyclopropyl-6-oxopiperidine-3-carboxamide

Numéro de catalogue B2787370
Numéro CAS: 1495025-22-3
Poids moléculaire: 182.223
Clé InChI: WBUHTUUFYMWSMF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Synthesis Analysis

While specific synthesis methods for “N-cyclopropyl-6-oxopiperidine-3-carboxamide” were not found, related compounds have been synthesized through various methods. For instance, the synthesis of potential process-related impurities of trametinib, an anti-cancer drug, has been described . Additionally, catalytic protodeboronation of pinacol boronic esters has been reported .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 219.67 . It is stored at room temperature and is available in powder form .

Mécanisme D'action

N-cyclopropyl-6-oxopiperidine-3-carboxamide works by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, this compound increases the levels of GABA in the brain, leading to increased inhibitory neurotransmission and a reduction in neuronal excitability. This mechanism of action is similar to that of other GABAergic drugs, such as benzodiazepines and barbiturates, but with fewer side effects.
Biochemical and Physiological Effects:
In addition to its effects on GABAergic neurotransmission, this compound has been shown to have a variety of other biochemical and physiological effects. For example, this compound has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in neuronal survival and plasticity. In addition, this compound has been shown to increase the levels of adenosine, a neuromodulator that plays a role in regulating sleep and wakefulness. These effects suggest that this compound may have broader therapeutic applications beyond its effects on GABAergic neurotransmission.

Avantages Et Limitations Des Expériences En Laboratoire

One of the major advantages of N-cyclopropyl-6-oxopiperidine-3-carboxamide for lab experiments is its high selectivity for GABA transaminase, which reduces the risk of off-target effects. In addition, this compound has good oral bioavailability, making it easy to administer to animals in preclinical studies. However, one limitation of this compound is its relatively short half-life, which may require frequent dosing in order to maintain therapeutic levels in the brain.

Orientations Futures

There are several promising directions for future research on N-cyclopropyl-6-oxopiperidine-3-carboxamide. One area of focus is the potential therapeutic applications of this compound in neurological disorders beyond epilepsy, anxiety, and depression. For example, this compound has been shown to be effective in reducing alcohol consumption in animal models of alcohol dependence, suggesting that it may have potential as a treatment for alcohol use disorder. Another area of focus is the development of more potent and selective GABA transaminase inhibitors, which may have even greater therapeutic potential than this compound. Finally, there is a need for further research on the long-term safety and efficacy of this compound in humans, in order to determine its potential as a clinical therapy for neurological disorders.

Méthodes De Synthèse

N-cyclopropyl-6-oxopiperidine-3-carboxamide can be synthesized using a variety of methods, including the reaction of 3-aminopiperidine-2,6-dione with cyclopropylamine, followed by acylation with chloroacetyl chloride. Alternatively, the compound can be synthesized through the reaction of 3-cyano-6-oxopiperidine with cyclopropylamine, followed by reduction with sodium borohydride. Both methods have been used successfully to produce this compound with high yields and purity.

Applications De Recherche Scientifique

N-cyclopropyl-6-oxopiperidine-3-carboxamide has been extensively studied for its potential therapeutic applications in a variety of neurological disorders. In preclinical studies, this compound has been shown to be effective in reducing seizure activity in animal models of epilepsy, as well as in reducing anxiety and depression-like behaviors. In addition, this compound has been shown to enhance cognitive function in animal models of Alzheimer's disease and traumatic brain injury. These promising results have led to the development of this compound as a potential therapeutic agent for these and other neurological disorders.

Safety and Hazards

The safety data sheet for a related compound, “1-cyclopropyl-6-oxopiperidine-3-carboxylic acid hydrochloride”, indicates that it is a hazardous substance. It is classified as a flammable liquid and vapor, and it is harmful if swallowed, in contact with skin, or if inhaled .

Propriétés

IUPAC Name

N-cyclopropyl-6-oxopiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c12-8-4-1-6(5-10-8)9(13)11-7-2-3-7/h6-7H,1-5H2,(H,10,12)(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBUHTUUFYMWSMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2CCC(=O)NC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.